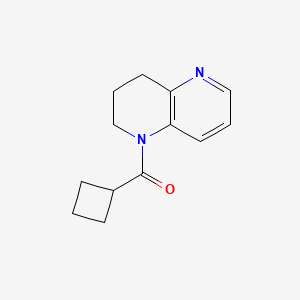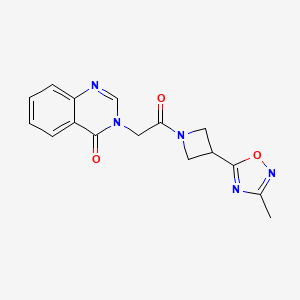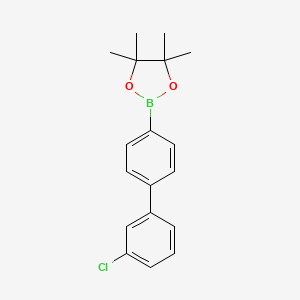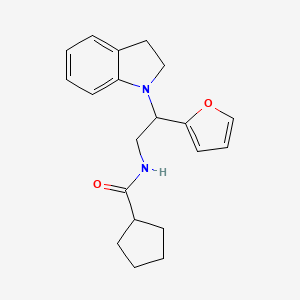
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine” is a chemical compound with the molecular formula C13H16N2O. It has a molecular weight of 216.28 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes “this compound”, has been covered in various studies over the last 18 years . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Chemical Reactions Analysis
1,5-Naphthyridines, including “this compound”, can react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (216.28) and molecular formula (C13H16N2O) . Detailed properties such as melting point, boiling point, and density might require specific experimental measurements.Safety and Hazards
Zukünftige Richtungen
The future directions for “1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine” could involve further exploration of its synthesis methods, reactivity, and potential applications. Given its significance in the field of medicinal chemistry , there could be potential for discovering new biological activities and therapeutic applications.
Eigenschaften
IUPAC Name |
cyclobutyl(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(10-4-1-5-10)15-9-3-6-11-12(15)7-2-8-14-11/h2,7-8,10H,1,3-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYBLKZXBLITRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC3=C2C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2356738.png)
![4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2356739.png)


![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)
![1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2356747.png)
![N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2356749.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)



